N-mesityl-2-(4-methylphenoxy)acetamide
Description
N-mesityl-2-(4-methylphenoxy)acetamide (CAS No.: 141079-21-2) is an acetamide derivative with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.316 g/mol. The compound features a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom and a 4-methylphenoxy moiety linked via an acetamide backbone . Its synthesis involves a reaction pathway yielding approximately 75% under optimized conditions, highlighting its feasibility for scalable production .
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO2/c1-12-5-7-16(8-6-12)21-11-17(20)19-18-14(3)9-13(2)10-15(18)4/h5-10H,11H2,1-4H3,(H,19,20) |
InChI Key |
PQOGHSYNACTVPW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of N-mesityl-2-(4-methylphenoxy)acetamide and Related Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|---|---|
| This compound | 141079-21-2 | C₁₆H₁₇NO₂ | 255.316 | Mesityl, 4-methylphenoxy | Research (potential CNS use) |
| CNS-11 | Not provided | C₂₄H₂₁N₃O₂ | ~383.45 | 3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl | α-Synuclein disaggregation |
| CNS-11g | Not provided | C₂₃H₂₁N₃O₂ | ~371.43 | 4-benzyl-1-oxo-2(1H)-phthalazinyl | Neurodegenerative research |
| 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | Not provided | C₁₈H₁₈N₄O₂S | 366.43 | Pyrazolyl, thiophen-2-ylmethyl | Food flavoring agent |
| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | Not provided | C₉H₉ClN₂O₅S | 292.70 | Chloronitrophenyl, methylsulfonyl | Organic synthesis intermediate |
Key Comparative Insights
Bioavailability and CNS Penetration
- This compound shares structural similarities with CNS-11 and CNS-11g, including low hydrogen bond acceptors/donors (<5) and rotatable bonds (<7), which are predictive of enhanced oral bioavailability and blood-brain barrier penetration . These properties make them superior to EGCG (epigallocatechin gallate), a natural polyphenol with poor pharmacokinetic profiles .
Notes
- Structural Diversity: While this compound shares a core acetamide structure with flavoring and synthetic intermediates, its mesityl group distinguishes it functionally, favoring CNS applications over food or industrial uses.
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